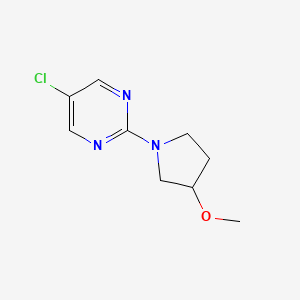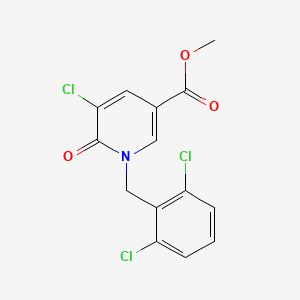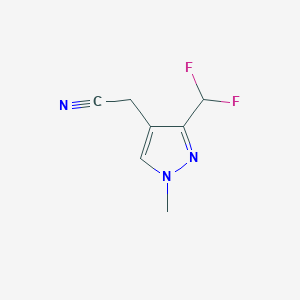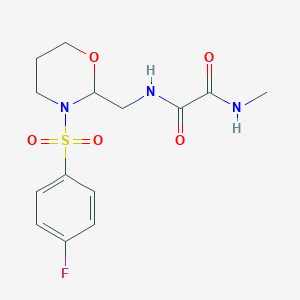
Ethyl 4-(1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamido)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of 3,4-Dihydroquinoxalin-2-ones, which are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . They are of broad interest due to their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Synthesis Analysis
The synthetic approaches to 3,4-dihydroquinoxalin-2-ones include access to enantiopure heterocycles from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction or photochemical reduction . A one pot synthesis of ethyl 1- (1,2-dihydro-2-oxoquinoxalin-3-yl)-1 H -pyrazole-4-carboxylate has been developed using the 3-hydrazineylquinoxalin-2 (1 H)- N -alkylation derivatizes one and ethyl 2-Formyl-3-oxopropionate .Molecular Structure Analysis
The dihydroquinoxalin-2-ones are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . The molecular formula of the compound is C22H29N5O4.Chemical Reactions Analysis
The synthetic approaches to 3,4-dihydroquinoxalin-2-ones include access to enantiopure heterocycles from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction or photochemical reduction .科学的研究の応用
Anticancer Activity
Research demonstrates that derivatives of Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate, closely related to the compound , exhibit promising anti-proliferative effects against various cancer cell lines, including HCT116, HePG2, and MCF7. Notably, some derivatives showed significant EGFR inhibitory activity, suggesting potential as anticancer agents (Ahmed et al., 2020).
Antibacterial and Antifungal Properties
Compounds structurally similar to Ethyl 4-(1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamido)piperidine-1-carboxylate have been synthesized and evaluated for their antibacterial activity. Some novel N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates demonstrated moderate to significant activity against E. coli, S. dysentery, S. aureus, and B. subtilis (Sharma & Jain, 2008).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues, incorporating elements similar to the core structure of the queried compound, have shown activity against Mycobacterium tuberculosis. One compound in particular displayed promising inhibitory activity in vitro, highlighting its potential as a novel antituberculosis agent (Jeankumar et al., 2013).
Antimycobacterial Agents
The exploration of ethyl-3-oxo-4-(arylsulfanyl)butanoate derivatives for antimycobacterial applications revealed that certain compounds, upon dehydrogenation, yielded highly functionalized pyridines with significant in vitro activity against Mycobacterium tuberculosis. One such compound outperformed first-line anti-TB drugs, ethambutol and pyrazinamide, in efficacy (Raju et al., 2010).
作用機序
特性
IUPAC Name |
ethyl 4-[[1-(3-oxo-4H-quinoxalin-2-yl)piperidine-4-carbonyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4/c1-2-31-22(30)27-13-9-16(10-14-27)23-20(28)15-7-11-26(12-8-15)19-21(29)25-18-6-4-3-5-17(18)24-19/h3-6,15-16H,2,7-14H2,1H3,(H,23,28)(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOSRNBHVOQBRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-acetylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2403935.png)
![2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B2403938.png)



![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2403943.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403946.png)







